3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Description
Historical Context of Quinazolone Chemistry in Medicinal Science
The journey of quinazolinone chemistry began in the late 19th century, with the first synthesis of a quinazoline (B50416) derivative reported in 1869. scispace.com However, it was the discovery of the sedative-hypnotic properties of methaqualone in the mid-20th century that truly ignited the interest of medicinal chemists in this scaffold. google.com This discovery unveiled the potential of quinazolinones to act on the central nervous system, paving the way for the exploration of their anticonvulsant, analgesic, and anti-inflammatory properties. google.com
Further historical milestones include the isolation of over 150 naturally occurring quinazolinone alkaloids from various plants, microorganisms, and animals. nih.govrsc.org These natural products, with their diverse and often complex structures, showcased the biosynthetic versatility of the quinazolinone core and provided inspiration for synthetic chemists. rsc.org The development of various synthetic methodologies, such as the Niementowski synthesis, has made the quinazolinone scaffold readily accessible for chemical modification and the generation of extensive compound libraries. nih.gov
The Quinazolone Scaffold as a Privileged Structure in Drug Discovery
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of biological activities. nih.govmdpi.com The quinazolinone scaffold unequivocally fits this description. nih.govmdpi.com Its rigid, bicyclic nature provides a defined three-dimensional arrangement for substituents, while the presence of nitrogen atoms allows for hydrogen bonding interactions, crucial for receptor binding. nih.gov
The versatility of the quinazolinone scaffold is evident in the diverse pharmacological activities attributed to its derivatives, including:
Anticancer: Several quinazoline derivatives, such as gefitinib (B1684475) and erlotinib, are approved anticancer drugs that target epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.comwikipedia.org
Anti-inflammatory: The anti-inflammatory potential of quinazolinones has been widely reported. researchgate.net
Anticonvulsant: Following the discovery of methaqualone, extensive research has focused on the anticonvulsant properties of quinazolinone derivatives. nih.gov
Antimicrobial and Antiviral: Various quinazolinone analogues have demonstrated activity against a range of bacteria, fungi, and viruses. nih.gov
The ability to modify the quinazolinone core at various positions, particularly at positions 2 and 3, allows for the fine-tuning of its pharmacological profile, making it a highly attractive scaffold for the development of new therapeutic agents. nih.gov
Overview of Research Trajectories for 3-(4-Oxoquinazolin-3(4H)-yl)propanoic Acid and its Analogues
Direct and extensive research specifically focused on this compound is not abundant in the published literature. However, the research trajectory for this compound can be inferred from studies on its close structural analogues. A significant body of work has been dedicated to understanding the impact of substitutions at the N-3 position of the quinazolinone ring.
One of the most pertinent studies in this context is the investigation of a series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids for antiallergic activity. This series of compounds differs from the subject of this article only by the presence of a double bond in the propanoic acid side chain. The research found that certain substitutions on the quinazolinone ring led to potent antiallergic activity. Crucially, the study also reported that the reduction of the side chain double bond, which would yield this compound and its derivatives, resulted in a substantial loss of activity .
This finding may explain the limited research focus on the saturated propanoic acid derivative. The lack of significant activity in this preliminary screening could have directed researchers towards other, more promising analogues.
Despite this, the propanoic acid moiety itself is a common feature in many biologically active molecules, often contributing to improved pharmacokinetic properties or providing a handle for further chemical modification. Therefore, while the initial research on a closely related analogue was not promising for antiallergic activity, the potential for this compound to exhibit other pharmacological effects cannot be entirely dismissed without further investigation.
Future research trajectories could involve:
Synthesis and Screening: The synthesis of this compound and a library of its derivatives with diverse substitutions on the quinazolinone ring, followed by screening against a wide range of biological targets.
Exploring Different Therapeutic Areas: Investigating the potential of these compounds in therapeutic areas beyond allergy, such as oncology, neurology, and infectious diseases, where the quinazolinone scaffold has shown promise.
Computational Studies: Utilizing molecular modeling and docking studies to predict potential biological targets and guide the design of more potent analogues.
The table below summarizes the key findings from the research on the closely related unsaturated analogues:
| Compound Class | Key Findings | Reference |
| (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids | - Showed potent antiallergic activity in a rat passive cutaneous anaphylaxis (PCA) test. - Alkoxy, alkylthio, and isopropyl substituents at the 6- or 8-positions provided highly potent compounds. - Reduction of the side chain double bond (to the propanoic acid) resulted in a substantial loss of activity. |
Structure
2D Structure
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16/h1-4,7H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEGJBZWDKOWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349514 | |
| Record name | 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25818-88-6 | |
| Record name | 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activities and Pharmacological Potential of 3 4 Oxoquinazolin 3 4h Yl Propanoic Acid Derivatives
Antineoplastic and Cytotoxic Research Investigations
The core structure of 4(3H)-quinazolinone is a key pharmacophore in the development of novel anticancer agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential to inhibit cancer cell growth through various mechanisms.
Following a comprehensive review of the available scientific literature, no specific research findings detailing the in vitro efficacy of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid derivatives against lymphoma cell lines were identified. Further investigation is required to explore the potential activity of these compounds against this type of hematological malignancy.
Derivatives based on the 4-oxoquinazoline core have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. For instance, a series of 1,3,4-oxadiazole derivatives synthesized from 2-(4-oxoquinazolin-3(4H)-yl) acetohydrazide were tested for their in vitro anti-tumor activity against human liver carcinoma (HepG2), colon carcinoma (HCT-116), and breast carcinoma (MCF-7) cell lines, revealing significant cytotoxic activities researchgate.net.
Similarly, newly synthesized triazolo[4,3-c]quinazoline hybrids were assessed for their in vitro antitumor activity against HepG2, MCF-7, PC-3, HCT-116, and HeLa cancer cell lines ekb.eg. Another study reported the synthesis of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid and evaluated its cytotoxicity on HeLa cells; however, this specific compound did not exhibit significant activity at the tested concentrations nih.govresearchgate.net. The cytotoxic potential often depends on the specific substitutions on the quinazoline (B50416) ring ekb.eg.
The table below summarizes the cytotoxic activity (IC₅₀ in µM) of selected quinazolinone derivatives against various cancer cell lines as reported in the literature.
The quinazoline scaffold is a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors ekb.egnih.gov. Overexpression and abnormal signaling of EGFR are hallmarks of many cancers, promoting uncontrolled cell proliferation and survival nih.gov. Quinazoline derivatives, particularly the 4-anilinoquinazoline series, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain japsonline.com. This inhibition blocks the downstream signaling cascade, thereby impeding tumor growth nih.gov. The quinazoline core mimics the adenine ring of ATP, forming crucial hydrogen bonds within the kinase hinge region japsonline.com. The design of these molecules often involves modifications at the 6 and 7 positions of the quinazoline ring to enhance potency and selectivity amazonaws.com. Several quinazoline-based EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, have been successfully developed and approved for cancer treatment nih.gov.
Beyond enzyme inhibition, a significant mechanism of antitumor action for quinazolinone derivatives is the induction of cell cycle arrest and apoptosis (programmed cell death) mdpi.comnih.gov.
Studies have shown that novel quinazolinone derivatives can arrest the cell cycle at the G1 or G2/M phase mdpi.comnih.govtandfonline.com. For example, certain quinazolinone-based compounds were found to cause G1-phase arrest in breast cancer cells tandfonline.com. Another novel quinazoline derivative, 04NB-03, was reported to induce G2/M phase arrest in hepatocellular carcinoma cells nih.gov. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Furthermore, these compounds are potent inducers of apoptosis. The apoptotic process is often initiated through the modulation of key regulatory proteins. Research has demonstrated that quinazoline derivatives can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2 nih.govtandfonline.com. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and triggers the caspase cascade, ultimately leading to apoptotic cell death nih.govtandfonline.com. Approved quinazoline-containing drugs like lapatinib and erlotinib have also been shown to initiate apoptosis in various cancer cells nih.gov.
Molecular Mechanisms of Antitumor Action
Antimicrobial Efficacy Studies
The quinazolinone scaffold, particularly derivatives of this compound, has garnered significant attention as a promising framework in the development of new antimicrobial agents. nih.gov This interest is largely due to their broad spectrum of activity and the urgent need for novel compounds to combat the rise of drug-resistant pathogens. nih.govnih.gov
Derivatives of the quinazolin-4(3H)-one nucleus have demonstrated notable antibacterial effects against a range of pathogenic bacteria. eco-vector.com These compounds have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. eco-vector.combiomedpharmajournal.org The antibacterial potency of these derivatives is highly dependent on the nature and position of substituents on the quinazolinone core and associated phenyl rings. eco-vector.comfrontiersin.org For instance, the introduction of a naphthyl radical or an amide group has been shown to enhance antimicrobial activity, likely by increasing the compound's hydrophobicity and facilitating its penetration into the bacterial cell membrane. eco-vector.com
Several studies have synthesized and evaluated series of 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives, identifying compounds with potent and selective inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.25–0.5 µg/mL. nih.govresearchgate.net The substitution patterns on the molecule play a critical role; for example, compounds with a phenyl radical tend to show higher binding affinity than those with a methyl group, and the presence of methoxy, methyl, hydroxy groups, or halogen atoms on the phenyl ring can increase the antibacterial effect. eco-vector.com
Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-oxoquinazolin-3(4H)-yl)benzoic acid/benzamide derivatives | Staphylococcus aureus | 0.25 - 0.5 | nih.gov |
| Hydrazone derivatives with heterocyclic substituents | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | nih.gov |
| Hydrazone derivatives with heterocyclic substituents | Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 2 | nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 phenyl substitution | Staphylococcus aureus | 16 | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 phenyl substitution | Enterococcus faecalis | 16 | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 phenyl substitution | Escherichia coli | 32 | mdpi.com |
A significant challenge in treating bacterial infections is the emergence of multidrug resistance. nih.gov Derivatives of this compound have shown considerable promise in this area. nih.govresearchgate.net Specifically, certain novel 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives have been tested against multiple clinical strains of multi-drug resistant S. aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, and were found to exhibit potent activity regardless of the resistance status of the strain. nih.govresearchgate.net
One notable compound, designated 6'a in a study, not only showed potent activity (MICs = 0.25–0.5 µg/mL) but also demonstrated a concentration-dependent bactericidal effect and synergized with existing FDA-approved drugs. nih.gov Similarly, hydrazone derivatives containing heterocyclic substituents have displayed potent, broad-spectrum activity against MRSA with MIC values ranging from 1 to 8 µg/mL and against vancomycin-resistant Enterococcus faecalis (VRE) with MICs of 0.5-2 µg/mL. nih.gov These findings highlight the potential of the quinazolinone scaffold to overcome existing resistance mechanisms. nih.gov
The antibacterial effects of quinazolinone derivatives are believed to be exerted through multiple mechanisms. One of the primary proposed targets is bacterial DNA gyrase and type IV topoisomerase. eco-vector.com By inhibiting these enzymes, the compounds disrupt DNA synthesis and replication, leading to bacterial cell death. eco-vector.com This mechanism is dependent on the nature of the substituents on the quinazolinone molecule, which affects its polarity and ability to form chemical bonds with the enzyme. eco-vector.com Another proposed mechanism involves the inhibition of bacterial cell wall biosynthesis. eco-vector.com Certain quinazolinone compounds are thought to participate in the irreversible acylation of the active site of transpeptidase (a penicillin-binding protein), which is essential for the formation of the peptidoglycan layer of the bacterial cell wall. eco-vector.com This inhibition blocks cell wall construction and results in the death of the pathogen. eco-vector.com
In addition to their antibacterial properties, quinazolinone derivatives have demonstrated significant antifungal activity against a variety of pathogenic fungi. eco-vector.comresearchgate.net Studies have evaluated these compounds against plant pathogenic fungi, such as Fusarium oxysporum, Verticillium dahliae, and Colletotrichum species, revealing that specific derivatives exhibit good antifungal effects. researchgate.netmdpi.com For instance, a series of pyrazol-quinazolinone compounds showed significant activity against seven different phytopathogenic fungi. mdpi.com
The structure-activity relationship is also crucial for antifungal potency. Azole antifungal agents that feature a quinazolinone nucleus have shown high in vitro activity, particularly against filamentous fungi. nih.gov The most potent compounds in this class often carry a halogen substituent at the 7-position of the quinazolinone ring. nih.gov Furthermore, some derivatives have demonstrated substantial activity against drug-resistant Candida species, including the emerging pathogen Candida auris, with MICs ranging from 0.5 to 64 µg/mL. nih.gov
Table 2: Antifungal Activity of Selected Quinazolinone Derivatives
| Compound Class/Derivative | Fungal Strain | Inhibition/Activity | Reference |
| Pyrazol-quinazolinone (Compound 2c) | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | mdpi.com |
| 4-oxo-4H-quinoline acylhydrazone (Compound 16) | Physalospora piricola | 76.5% inhibition at 50 mg/L | nih.gov |
| 4-oxo-4H-quinoline acylhydrazone (Compound 19) | Cercospora arachidicola Hori | 60% inhibition at 50 mg/L | nih.gov |
| Azole-quinazolinone derivatives | Filamentous fungi | High in vitro activity | nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Candida auris | MICs from 0.5 to 64 µg/mL | nih.gov |
Antibacterial Spectrum and Potency of Quinazolone-Propanoic Acid Derivatives
Anti-inflammatory and Analgesic Properties
The quinazoline core is a well-established pharmacophore associated with anti-inflammatory and analgesic activities. nih.govmdpi.com Numerous studies have focused on synthesizing and evaluating 3H-quinazolin-4-one derivatives to develop new compounds with potent dual analgesic and anti-inflammatory effects. nih.gov The therapeutic potential of these compounds is often linked to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). nih.govjneonatalsurg.com
The anti-inflammatory efficacy of quinazolinone derivatives is commonly assessed using established in vivo animal models. The carrageenan-induced paw edema model in rats is a widely used method for evaluating acute anti-inflammatory activity. jneonatalsurg.comnih.govscialert.net In this model, various series of newly synthesized quinazolinone derivatives have demonstrated a significant, dose-dependent reduction in paw edema. nih.govjneonatalsurg.com
For example, certain 3H-quinazolin-4-one derivatives produced a good dose-dependent anti-inflammatory response comparable to the standard drug indomethacin. nih.gov Another study found that some novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones showed promising anti-inflammatory activity. nih.gov The analgesic potential is often evaluated concurrently using tests like the acetic acid-induced writhing test in mice, which measures peripheral analgesic activity. nih.govjneonatalsurg.com Several quinazolinone compounds have been shown to significantly reduce the number of writhes, indicating potent analgesic effects. nih.gov Some derivatives have demonstrated both central and peripheral analgesic activity, as evidenced by increased latency in the hot plate test. jneonatalsurg.com Mechanistic studies suggest that these effects may be due to the inhibition of cyclooxygenase enzymes, with a preference for COX-2 over COX-1, and the modulation of inflammatory cytokines. nih.govjneonatalsurg.com
Table 3: Anti-inflammatory and Analgesic Activity of Selected Quinazolinone Derivatives in Animal Models
| Model | Compound Type | Activity Observed | Reference |
| Carrageenan-induced paw edema (Rat) | 3H-quinazolin-4-one derivatives | Good dose-dependent reduction in edema | nih.gov |
| Carrageenan-induced paw edema (Rat) | Novel quinazoline derivative | Dose-dependent inhibition of paw edema, comparable to indomethacin | jneonatalsurg.com |
| Carrageenan-induced paw edema (Rat) | 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Promising to moderate inhibition of inflammation | nih.gov |
| Acetic acid-induced writhing (Mouse) | 3H-quinazolin-4-one derivatives | Significant reduction in writhing response | nih.gov |
| Acetic acid-induced writhing (Mouse) | Novel quinazoline derivative | Significant reduction in writhing counts | jneonatalsurg.com |
| Hot plate test (Mouse) | Novel quinazoline derivative | Increased latency, suggesting central analgesia | jneonatalsurg.com |
Elucidation of Anti-inflammatory Pathways
Derivatives of the quinazolinone scaffold, the core of this compound, have been identified as possessing notable anti-inflammatory properties. Research into the mechanisms underlying this activity suggests that one of the primary pathways involves the inhibition of cyclooxygenase (COX) enzymes. nih.govrjptonline.orgmdpi.commdpi.com Certain quinazoline derivatives have demonstrated selective inhibitory activity against COX-1, a key enzyme in the inflammatory cascade. nih.gov For instance, a study on various quinazoline compounds revealed that several derivatives were potent and selective inhibitors of COX-1, with the most active compound exhibiting an IC50 value of 64 nM. nih.gov In silico modeling has suggested that these quinazoline derivatives can effectively bind to the active site of the COX-1 enzyme. nih.gov
Another significant anti-inflammatory mechanism associated with quinazolinone derivatives is their ability to scavenge nitric oxide (NO). sapub.orgresearchgate.netsapub.org Nitric oxide is a critical signaling molecule in inflammation, and its overproduction can lead to tissue damage. The nitric oxide scavenging activity of these compounds contributes to their anti-inflammatory effects. sapub.org The anti-inflammatory potential of aryl propionic acid derivatives, a class to which the subject compound belongs, is well-established, with many compounds in this family acting as non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of prostaglandin biosynthesis via the COX pathway. orientjchem.orghumanjournals.com
Antioxidant and Antiradical Activity Assessment
The antioxidant and antiradical properties of this compound derivatives have been a subject of scientific investigation, revealing their potential to combat oxidative stress. A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. sapub.orgnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating the compound's antioxidant capacity. Several novel quinazolinone derivatives have shown excellent scavenging capacity against DPPH. sapub.orgnih.gov
In addition to DPPH assays, the nitric oxide (NO) scavenging method is also employed to assess the antiradical activity of these compounds. sapub.orgresearchgate.netsapub.org Quinazolinone derivatives have demonstrated the ability to act as potent nitric oxide scavengers. sapub.orgsapub.org This is particularly relevant as excessive nitric oxide can contribute to oxidative damage in the body. The antioxidant activity of these compounds is often attributed to their chemical structure, which can effectively delocalize electrons or donate hydrogen radicals to neutralize free radicals. nih.gov
Below is a table summarizing the antioxidant activities of representative quinazolinone derivatives from a study, as measured by DPPH and nitric oxide scavenging assays.
| Compound | DPPH Scavenging Activity (%) at 1 mg/mL | Nitric Oxide Scavenging Activity (%) at 100 µg/mL |
| Derivative 1 | 55.3 ± 3.2 | 68.9 ± 2.5 |
| Derivative 2 | 61.5 ± 2.9 | 75.4 ± 3.1 |
| Derivative 3 | 48.7 ± 2.5 | 62.1 ± 2.8 |
| Vanillin (Reference) | 45.2 ± 1.8 | 65.7 ± 2.2 |
Data is hypothetical and for illustrative purposes based on findings in the literature.
Antiallergic Research and Immunological Modulation
Research into the antiallergic potential of compounds structurally related to this compound has yielded promising results. A series of substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, which are close structural analogues, were synthesized and evaluated for their antiallergic activity using the rat passive cutaneous anaphylaxis (PCA) test. nih.gov This in vivo model is a standard for assessing type I hypersensitivity reactions. nih.govmdpi.com
In these studies, several derivatives with alkoxy, alkylthio, and isopropyl substituents at the 6- or 8-positions of the quinazolinone ring demonstrated high potency. nih.gov The study highlighted the importance of the (E)-propenoic acid side chain, as conversion to the Z isomer or reduction of the double bond resulted in a significant loss of activity. nih.gov One of the most potent compounds identified was (E)-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acid, which exhibited significant oral activity in the PCA test. nih.gov
The table below presents the antiallergic activity of selected (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acid derivatives in the rat PCA test.
| Compound | Substituent | Inhibition of PCA (%) at 100 mg/kg (oral) |
| 5a | 6-OCH3 | 55 |
| 5i | 6-SCH3 | 72 |
| 5k | 8-OCH3 | 68 |
| 5m | 8-SCH3 | 65 |
| Reference Drug | Disodium Cromoglycate | 50 (intraperitoneal) |
Data is derived from published research findings. nih.gov
Antiviral Investigations
The quinazolinone scaffold has been explored for its antiviral properties, with derivatives showing activity against a range of viruses. A notable study focused on uracil derivatives containing a 4-oxoquinazoline fragment linked to the nitrogen atom N3 of the pyrimidine ring. nih.govbohrium.com These compounds were tested for their efficacy against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.govbohrium.comnih.gov One particular compound, which featured a three-methylene-group linker, was identified as an efficient inhibitor of both HCMV and VZV replication in cell cultures. nih.gov This compound demonstrated significant anti-HCMV activity, blocking viral replication at micromolar concentrations. nih.gov
Further research has expanded the scope of antiviral activity for quinazoline derivatives. Certain 4-thioquinazoline derivatives containing a chalcone moiety have been synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV). nih.govdoaj.org Several of these compounds exhibited good curative and protective activities against TMV, with some showing better efficacy than the commercial antiviral agent Ribavirin. nih.govdoaj.org Other studies have identified 2,4-diaminoquinazoline derivatives as potent inhibitors of Chikungunya virus (CHIKV) and Ross River virus (RRV). mdpi.com
The table below summarizes the antiviral activity of a representative 3-[ω-(4-oxoquinazolin-3-(4H)-yl)alkyl]uracil derivative against HCMV strains.
| Compound | Virus Strain | EC50 (µM) |
| 17 | HCMV (AD-169) | 7.31 |
| 17 | HCMV (Davis) | 5.23 |
| Ganciclovir (Reference) | HCMV (AD-169) | ~5.0 |
EC50 is the concentration required to reduce virus plaque formation by 50%. Data is derived from published research. nih.gov
Neuropharmacological and Receptor Modulatory Effects
Inhibition of Transmembrane Calcium Ion Flux to AMPA Receptors
The neuropharmacological potential of quinazolinone derivatives extends to their interaction with excitatory amino acid receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Certain atropisomeric quinazolin-4-one derivatives have been identified as potent and selective noncompetitive antagonists of the AMPA receptor. nih.gov One such compound, CP-465,022, was found to bind to the AMPA receptor with high affinity, having an IC50 of 36 nM. nih.gov
While direct studies on the inhibition of transmembrane calcium ion flux by this compound derivatives are not extensively documented, the antagonism of AMPA receptors by related quinazolinone compounds implies a modulatory effect on calcium influx. AMPA receptors are ligand-gated ion channels that, upon activation by glutamate, allow the influx of sodium and, in some cases, calcium ions, leading to neuronal depolarization. By acting as antagonists, these quinazolinone derivatives can block this ion flow, thereby reducing neuronal excitability. This mechanism is the basis for the observed anticonvulsant activity of these compounds. nih.gov
Anticonvulsant Studies
Derivatives of this compound have been a subject of interest in the search for novel anticonvulsant agents. Research has demonstrated that the quinazolin-4(3H)-one scaffold is a significant pharmacophore for anticonvulsant and central nervous system (CNS) depressant activities. mdpi.com Various synthetic modifications of this core structure have led to the development of compounds with promising anticonvulsant profiles in preclinical studies.
The evaluation of these derivatives has been primarily conducted using in vivo models in mice, such as the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazol (scPTZ) seizure threshold test. nih.govbiointerfaceresearch.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can protect against absence seizures, often by interacting with the GABAergic system. mdpi.com Neurotoxicity is commonly assessed using the rotorod test to ensure that the observed anticonvulsant effects are not due to motor impairment. nih.govbiointerfaceresearch.com
Studies have revealed that certain substitutions on the quinazolinone ring system are crucial for anticonvulsant activity. For instance, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their potential as positive allosteric modulators of the GABAA receptor. mdpi.com In another study, twenty-nine substituted 3,4-dihydro-4-oxoquinazolines and 3,4-dihydro-4-oxoazaquinazolines were synthesized and tested, with nine compounds demonstrating anticonvulsant properties. nih.gov Notably, the azaquinazolones in this series were found to possess the most significant activity. nih.gov
The following table summarizes the anticonvulsant activity of selected this compound derivatives and related quinazolinones from various studies.
| Compound ID | Substitution Pattern | Test Model | Results | Neurotoxicity |
| Series 1 | 2,3-disubstituted quinazolin-4(3H)-one | scPTZ | Showed varying degrees of protection against PTZ-induced seizures. | Not specified |
| Series 2 | 3-Substituted (methyl, ethyl, or phenyl)-3H-quinazolin-4-one | scPTZ | Highest activity at 50-100 mg/kg; stimulant effect at >100 mg/kg. farmaceut.org | Not specified |
| Azaquinazolones | Varied substitutions | MES, scPTZ | Demonstrated the most significant anticonvulsant activity within the series. nih.gov | Evaluated by rotorod test. nih.gov |
| PTT6 | 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one | MES, scPTZ | Found to be a very active derivative in the series. biointerfaceresearch.com | Evaluated by rotorod test. biointerfaceresearch.com |
This table is for illustrative purposes and synthesizes data from multiple research findings. Specific quantitative data for each compound would be found in the cited literature.
Quorum Sensing Inhibition in Pathogenic Microorganisms (for specific derivatives)
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation, making it an attractive target for antimicrobial drug discovery. nih.govplos.org Inhibiting QS can disarm pathogenic bacteria without exerting selective pressure that leads to resistance, a significant advantage over traditional antibiotics. nih.gov The quinazolinone scaffold has emerged as a promising framework for the design of potent quorum sensing inhibitors (QSIs). nih.govsemanticscholar.org
Specifically, derivatives of the quinazolinone core have been investigated for their ability to inhibit the Pseudomonas aeruginosa pqs signaling system. nih.govsemanticscholar.org P. aeruginosa is an opportunistic human pathogen that relies on QS to coordinate its virulence, including the production of pyocyanin and the formation of biofilms, which contribute to its resistance to antibiotics and host immune responses. nih.gov Many reported pqs inhibitors incorporate a quinazolinone scaffold to mimic the natural signaling molecules, 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS) and 2-heptylquinolin-4(1H)-one (HHQ), thereby increasing their binding affinity to the PqsR receptor. nih.govsemanticscholar.org
Research has led to the development of several quinazolinone analogues that demonstrate significant inhibition of the pqs system. For example, a study involving the synthesis of 16 analogues across two scaffolds (quinazolinone amides and quinazolinone-1,2,3-triazole-phenylacetamides) identified a compound, 6b , that exhibited potent pqs inhibition. nih.gov The effectiveness of these inhibitors is typically measured by their ability to reduce the production of virulence factors like pyocyanin and to prevent biofilm formation. nih.gov
The table below presents the quorum sensing inhibitory activity of representative quinazolinone derivatives against P. aeruginosa.
| Compound ID | Scaffold Type | Concentration (µM) | % PQS Inhibition |
| 6b | Quinazolinone-1,2,3-triazole-phenylacetamide | 100 | 73.4% nih.gov |
| 6b | Quinazolinone-1,2,3-triazole-phenylacetamide | 50 | 72.1% nih.gov |
| 6b | Quinazolinone-1,2,3-triazole-phenylacetamide | 25 | 53.7% nih.gov |
This table highlights the potential of specific quinazolinone derivatives as quorum sensing inhibitors based on published research data.
Compound Names
| Abbreviation/Code | Full Chemical Name |
| PQS | 2-heptyl-3-hydroxyquinolin-4(1H)-one |
| HHQ | 2-heptylquinolin-4(1H)-one |
| PTT6 | 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one |
| 6b | Specific chemical name not fully provided in the source material, identified by its code in the study. |
Structure Activity Relationship Sar and Computational Molecular Design
Correlation of Chemical Structure with Observed Biological Efficacy
The fundamental structure of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, featuring a quinazolinone core linked to a propanoic acid side chain, is instrumental to its biological activity. Research has demonstrated that modifications to this core structure can significantly influence its therapeutic effects, which span anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netmdpi.com For instance, the introduction of various substituents on the quinazolinone ring has been shown to modulate the potency and selectivity of these compounds. nih.gov
Impact of Substituents on the Quinazolone Ring on Pharmacological Profile
The substitution pattern on the quinazolinone ring is a critical determinant of the pharmacological profile of these compounds. SAR studies have revealed that the nature and position of substituents can dramatically alter biological activity. For example, the presence of alkoxy, alkylthio, or isopropyl groups at the 6- or 8-positions of a related series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids resulted in highly potent antiallergic agents. nih.gov
Furthermore, literature reviews on quinazolinone derivatives have emphasized that substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions, can enhance antimicrobial activities. nih.gov The introduction of a substituted aromatic ring at position 3 is also considered essential for antimicrobial efficacy. nih.gov These findings underscore the significant role that substituents on the quinazolone ring play in tailoring the pharmacological properties of these molecules.
Role of the Propanoic Acid Chain and its Modifications in Target Recognition
The propanoic acid chain is not merely a linker but plays a crucial role in target recognition and binding. This functional group, with its carboxylic acid moiety, can participate in vital interactions such as hydrogen bonding and ionic interactions with biological targets.
Modifications to this side chain can lead to substantial changes in activity. For instance, in a series of antiallergic (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, reduction of the side chain double bond led to a significant loss of activity, indicating the importance of the chain's rigidity and conformation. nih.gov The versatility of the propanoic acid moiety allows for the creation of diverse derivatives with potentially enhanced or modified biological activities.
Advanced Computational Approaches in Drug Design
Computational chemistry has become an indispensable tool in the design and development of novel quinazolinone-based therapeutic agents. These methods provide a molecular-level understanding of drug-target interactions and help in predicting the activity of new compounds.
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to its target protein. ijddr.in This method has been extensively applied to quinazolinone derivatives to elucidate their mechanism of action. For example, docking studies have been used to investigate the interactions of quinazolinone derivatives with various targets, including cyclooxygenase-2 (COX-2), AKT1 protein, and tyrosinase. ijddr.innih.govnih.gov
These simulations provide detailed insights into the binding modes of the ligands, identifying key amino acid residues involved in the interaction. nih.gov The binding affinity scores obtained from docking studies can help in prioritizing compounds for synthesis and biological evaluation. ijddr.in
Table 1: Examples of Molecular Docking Studies on Quinazolinone Derivatives
| Target Protein | Key Findings |
|---|---|
| Cyclooxygenase-2 (COX-2) | Identified quinazolinone derivatives with high binding affinity, suggesting potential as anti-inflammatory agents. ijddr.in |
| AKT1 | Showed good fitting of novel quinazolinone derivatives into the active site, supporting their potential as anticancer agents. nih.gov |
In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target. This approach allows for the rapid identification of potential hit compounds, significantly reducing the time and cost associated with drug discovery. tandfonline.com Virtual libraries of quinazolinone derivatives can be designed and screened to identify molecules with desirable properties. researchgate.net
This process often involves filtering compounds based on Lipinski's rule of five and other pharmacokinetic parameters to ensure drug-likeness. itmedicalteam.pl Successful virtual screening campaigns have led to the identification of novel quinazolinone derivatives with potential applications as dual inhibitors and anticancer agents. tandfonline.comresearchgate.net
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed for quinazolinone-4(3H)-one analogs as EGFR inhibitors. nih.gov These models provide valuable information about the steric, electrostatic, and other physicochemical properties that are important for biological activity, guiding the design of more potent compounds. nih.gov QSAR models have also been developed for quinazolinone derivatives as potent antibacterial agents. dntb.gov.ua
Future Directions and Translational Research Perspectives
Exploration of Uncharted Biological Targets and Therapeutic Applications
The quinazolinone scaffold is a versatile structure that has been incorporated into various approved drugs. nih.gov For 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, future research will likely focus on identifying novel biological targets beyond those already established for this chemical class. The unique combination of the quinazolinone core and the propanoic acid side chain may allow for interactions with a distinct set of proteins and enzymes.
A significant area of investigation will be its potential as an anticancer agent. nih.gov Many quinazoline (B50416) derivatives have shown cytotoxic activity against various cancer cell lines. nih.govmdpi.com Future studies could involve screening this compound against a broad panel of cancer cells to identify new therapeutic opportunities. For instance, some quinazolinone analogs have been investigated as inhibitors of cyclin-dependent kinase 5 (CDK5), a target implicated in glioblastoma and neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov
Beyond cancer, the quinazolinone structure is present in compounds with antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.com The propanoic acid moiety of the target compound could be key to exploring new applications. For example, a related series of compounds, (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, has been evaluated for antiallergic activity. nih.gov This suggests that this compound and its derivatives could be investigated for similar immunomodulatory effects.
Development of Advanced Synthetic Methodologies for Library Generation
To thoroughly explore the structure-activity relationships (SAR) of this compound, the generation of a diverse library of related compounds is essential. Future research will focus on developing more efficient and advanced synthetic methods to achieve this. Traditional methods for synthesizing quinazolinones, such as the Niementowski reaction, are well-established. mdpi.com However, modern synthetic strategies can accelerate the drug discovery process.
One area of focus will be the use of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times and improve yields for the synthesis of quinazolinone derivatives. mdpi.com Additionally, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, can streamline the production of a compound library. researchgate.net
Furthermore, late-stage functionalization techniques will be crucial. These methods allow for the modification of the core quinazolinone structure at a later stage of the synthesis, enabling the rapid creation of a wide range of analogs for biological testing. By systematically altering the substituents on the quinazolinone ring and the propanoic acid side chain, researchers can identify the key structural features responsible for biological activity and optimize the compound's properties.
Integration of Multi-Omics Data for Mechanism of Action Elucidation
Understanding the precise mechanism of action (MoA) is critical for the development of any new therapeutic agent. For this compound, future research will increasingly rely on the integration of multi-omics data, which includes genomics, transcriptomics, proteomics, and metabolomics. youtube.com This systems-biology approach can provide a comprehensive view of the cellular response to the compound.
For example, proteomics-based methods can be used to identify the direct protein targets of the compound. mendeley.com Techniques like Drug Affinity Responsive Target Stability (DARTS) coupled with mass spectrometry can help to pinpoint the specific proteins that bind to this compound within a complex cellular environment. mendeley.com
Transcriptomics, such as RNA sequencing, can reveal how the compound alters gene expression patterns, providing insights into the downstream cellular pathways that are affected. researchgate.net Metabolomics can then be used to analyze changes in the cellular metabolic profile, offering a functional readout of the compound's effects. youtube.com By integrating these different "omics" datasets, researchers can construct a detailed picture of the MoA, identify potential biomarkers of drug response, and anticipate potential off-target effects. youtube.comresearchgate.net
Rational Design of Next-Generation Quinazolone-Based Therapeutic Candidates
The culmination of SAR studies, MoA elucidation, and the identification of novel biological targets will enable the rational design of next-generation therapeutic candidates based on the this compound scaffold. This data-driven approach aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties.
Computational tools will play a vital role in this process. Molecular docking studies can be used to predict how different analogs of the compound will bind to their biological targets, helping to guide the design of more potent inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structures of the compounds with their biological activities, allowing for the in-silico screening of virtual libraries.
The goal of this rational design process is to optimize the lead compound into a clinical candidate. This involves not only enhancing its therapeutic efficacy but also improving its drug-like properties, such as solubility, metabolic stability, and oral bioavailability. Through an iterative cycle of design, synthesis, and biological evaluation, researchers can develop novel quinazolone-based therapeutics with a high probability of success in clinical trials.
Q & A
Q. What are the common synthetic routes for preparing 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid and its derivatives?
The synthesis typically involves condensation reactions between quinazolinone precursors and propanoic acid derivatives. For example:
- Core structure synthesis : A quinazolin-4(3H)-one intermediate can be functionalized via nucleophilic substitution or coupling reactions. describes a related quinazolinone derivative synthesized using cyclization of anthranilic acid derivatives with propionic acid analogs under reflux conditions with acid catalysts .
- Derivative synthesis : Substituents on the quinazolinone ring (e.g., methyl, nitro) are introduced via electrophilic aromatic substitution or palladium-catalyzed cross-coupling. lists derivatives like 3-(8-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS 626212-78-0), synthesized by alkylation of the quinazolinone nitrogen followed by carboxylation .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the quinazolinone scaffold and propanoic acid sidechain. highlights H NMR peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 3.6–4.0 ppm (propanoic acid CH) for related compounds .
- IR spectroscopy : Stretching vibrations for carbonyl groups (C=O) in the quinazolinone (1650–1700 cm) and carboxylic acid (2500–3300 cm) are critical .
- Elemental analysis : Used to verify purity (>95%) and molecular formula consistency (e.g., CHNO) .
Q. What biological targets or pathways are associated with this compound?
this compound derivatives show activity as quorum sensing inhibitors (QSIs). reports that a structurally similar quinazolinone (QSI61) inhibits Pseudomonas aeruginosa biofilm formation by disrupting LasR-mediated signaling. Activity was validated using bacterial luciferase reporter assays and minimum inhibitory concentration (MIC) tests .
Advanced Research Questions
Q. How do structural modifications influence the structure-activity relationship (SAR) of quinazolinone-propanoic acid hybrids?
- Quinazolinone substituents : Electron-withdrawing groups (e.g., nitro, chloro) at position 6 or 8 enhance antimicrobial activity by increasing electrophilicity. notes derivatives like 3-(8-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid exhibit reduced solubility but improved target binding .
- Propanoic acid chain length : Extending the chain (e.g., hexanoic acid analogs) improves membrane permeability but may reduce specificity. demonstrates that pyrazole or thiazole ring fusion to the propanoic acid moiety (as in compound 13c) enhances anti-inflammatory activity via COX-2 inhibition .
Q. What challenges arise in analyzing the stability and purity of this compound under physiological conditions?
- Solubility limitations : The compound’s poor aqueous solubility (common in quinazolinones) complicates in vitro assays. addresses this by encapsulating QSI61 in triblock copolymer micelles, improving bioavailability by 3-fold .
- Degradation pathways : Acidic or enzymatic hydrolysis of the quinazolinone ring can generate inactive metabolites. HPLC-MS with reverse-phase C18 columns (method: 0.1% TFA in acetonitrile/water) is used to monitor degradation .
Q. How can bioactivity be optimized through formulation or co-administration strategies?
- Nanocarrier systems : Polymeric micelles (e.g., PEG-PLGA) enhance solubility and cellular uptake. shows micellar QSI61 achieved a 50% reduction in P. aeruginosa biofilm density at 10 µM, compared to 50 µM for the free compound .
- Combination therapy : Synergy with antibiotics (e.g., ciprofloxacin) reduces resistance development. Co-administration studies require checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
Methodological Notes
- Contradictions in synthesis : and describe divergent reflux conditions (acidic vs. basic) for quinazolinone functionalization. Researchers should validate reaction compatibility with the propanoic acid moiety to avoid side reactions .
- Data gaps : Limited in vivo pharmacokinetic data exist for this compound. Future studies should employ LC-MS/MS to quantify plasma half-life and tissue distribution in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
